molecular formula C9H11Cl2NO2S B13633977 2,3-dichloro-N-propylbenzenesulfonamide

2,3-dichloro-N-propylbenzenesulfonamide

Cat. No.: B13633977
M. Wt: 268.16 g/mol
InChI Key: MQTJZJZCCIZKSJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11Cl2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-propylbenzenesulfonamide typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Scientific Research Applications

2,3-Dichloro-N-propylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to conformational changes that reduce enzyme activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-N-methylbenzenesulfonamide
  • 2,3-Dichloro-N-ethylbenzenesulfonamide
  • 2,3-Dichloro-N-butylbenzenesulfonamide

Uniqueness

2,3-Dichloro-N-propylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets .

Properties

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

2,3-dichloro-N-propylbenzenesulfonamide

InChI

InChI=1S/C9H11Cl2NO2S/c1-2-6-12-15(13,14)8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3

InChI Key

MQTJZJZCCIZKSJ-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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